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3-methyl-1H-pyrazole-5-thiol

Cat. No.: B12115360
M. Wt: 114.17 g/mol
InChI Key: XBWRULFISNEVBP-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. royal-chem.comwikipedia.org This structural motif imparts a unique combination of chemical properties that make it a "privileged scaffold" in various scientific disciplines. nih.gov Pyrazoles are aromatic compounds, a characteristic that confers significant stability. royal-chem.com The presence of two nitrogen atoms—one "pyrrole-like" and acidic, the other "pyridine-like" and basic—allows pyrazoles to act as both hydrogen bond donors and acceptors, influencing their physical properties and interactions with other molecules. biosynce.commdpi.com

The versatility of the pyrazole core is evident in its widespread presence in pharmaceuticals, agrochemicals, and materials science. royal-chem.combiosynce.com A vast number of pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. biosynce.comnih.govpharmajournal.net This has led to the development of numerous commercially important products containing the pyrazole moiety. wikipedia.org Furthermore, the pyrazole ring can be readily functionalized at various positions, allowing for the synthesis of a diverse array of derivatives with tailored properties. mdpi.com The ability to modify the substituents on the pyrazole ring is crucial for fine-tuning its biological and chemical characteristics. biosynce.com

Unique Aspects of Thiol Substitution in Pyrazole Systems

The introduction of a thiol (-SH) group at the 5-position of the pyrazole ring, as seen in 3-methyl-1H-pyrazole-5-thiol, introduces distinct chemical characteristics. A key feature of such compounds is the potential for tautomerism, a phenomenon where the molecule can exist in interconvertible isomeric forms. nih.govchimia.ch In the case of 1H-pyrazole-5-thiol, this involves not only the annular prototropic tautomerism characteristic of the pyrazole ring itself but also side-chain tautomerism involving the thiol group. mdpi.comnih.gov This leads to the possibility of multiple tautomeric structures, with their relative stability being influenced by factors such as the solvent environment. nih.govdoi.org

The thiol group itself is a reactive functional group. It can undergo a variety of chemical transformations, including oxidation to form disulfides or sulfonic acids. The acidic nature of the thiol proton allows for deprotonation to form a thiolate, which is a potent nucleophile and can readily participate in reactions such as alkylation and acylation. This reactivity is fundamental to the use of thiol-substituted pyrazoles as building blocks in the synthesis of more complex heterocyclic systems. For instance, the thiol group can be a key reactant in cyclization reactions to form fused ring systems. core.ac.ukresearchgate.netzsmu.edu.ua

Overview of Current Research Landscape and Academic Relevance

Current research on this compound and related thiol-substituted pyrazoles is active and multifaceted. A significant area of investigation involves the synthesis of novel derivatives and their subsequent evaluation for various applications. core.ac.ukresearchgate.netzsmu.edu.ua The compound serves as a versatile starting material for creating more complex molecules with potential biological activities. core.ac.ukresearchgate.netzsmu.edu.ua

Computational studies, often employing methods like Density Functional Theory (DFT), are increasingly being used to understand the structural and electronic properties of these molecules. mdpi.comnih.gov Such theoretical investigations provide valuable insights into tautomeric equilibria, reaction mechanisms, and the prediction of chemical reactivity, complementing experimental findings. mdpi.comnih.gov For example, computational studies have been used to investigate the significant role of solvent molecules in the intermolecular proton transfer and tautomerism of 1H-pyrazole-5-thiol. mdpi.comnih.gov

The spectroscopic characterization of these compounds is another crucial aspect of ongoing research. Techniques such as NMR spectroscopy are essential for elucidating the tautomeric forms present in solution, as the chemical shifts of the ring carbons can vary depending on the dominant tautomer. nih.gov The continued exploration of the synthesis, reactivity, and physicochemical properties of this compound and its analogs is expected to uncover new applications and deepen the fundamental understanding of this important class of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B12115360 3-methyl-1H-pyrazole-5-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

5-methyl-1,2-dihydropyrazole-3-thione

InChI

InChI=1S/C4H6N2S/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)

InChI Key

XBWRULFISNEVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NN1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1h Pyrazole 5 Thiol and Its Analogues

Direct Synthesis Approaches to the Thiol Moiety

Direct synthesis methods aim to introduce the thiol group in a single or minimal number of steps. One such approach involves the direct C–H thiolation of pyrazolones. A metal-free method has been developed for the thiolation of N-substituted pyrazolones using disulfides. researchgate.net This reaction proceeds under mild conditions and offers a convenient route to 4-thio-substituted pyrazolones. researchgate.net Another direct approach is the sulfenylation of 1-aryl pyrazolones at room temperature, mediated by N-chlorosuccinimide, which provides a transition-metal-free pathway to novel tolylthiopyrazoles. rjlbpcs.com

Multi-Step Synthesis Pathways

More commonly, the synthesis of 3-methyl-1H-pyrazole-5-thiol and its analogues involves multi-step reaction sequences. These pathways often build the pyrazole (B372694) ring first, followed by the introduction or modification of the thiol group.

Cyclization Reactions in Pyrazole-Thiol Formation

Cyclization reactions are fundamental to forming the pyrazole core. The classical Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a primary method for creating the pyrazole ring. beilstein-journals.org Variations of this method are widely used to produce substituted pyrazoles that can be further functionalized. For instance, the reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride, leads to the formation of 4-(phenylselanyl)pyrazoles in a one-pot reaction. mdpi.com

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient synthesis of pyrazoles. beilstein-journals.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. For example, a three-component synthesis of pyrazoles can be achieved from malononitrile, aldehydes, and hydrazines. beilstein-journals.org

Hydrazinolysis-Based Routes to Pyrazole Derivatives

Hydrazinolysis plays a crucial role in many synthetic routes to pyrazole derivatives. It is a key step in the conversion of various precursors into the pyrazole ring system. For example, the synthesis of 4-amino-5-(3-methylpyrazole-5-yl)-1,2,4-triazole-3-thiol involves a step-by-step hydrazinolysis process. zsmu.edu.ua Similarly, the synthesis of 3-chloro-2-hydrazinylpyridine from 2,3-dichloropyridine (B146566) is achieved through hydrazinolysis, which is a precursor for further cyclization reactions.

Thionation Reactions for Pyrazole-Thiol Generation from Oxygen Analogues

A common and effective method for preparing pyrazole-thiols is the thionation of their corresponding oxygen analogues, pyrazolones. Lawesson's reagent is a widely used thionating agent for this transformation. For example, 3-methyl-1-(phenyl-d5)-1H-pyrazole-5-thiol can be synthesized by heating 5-methyl-2-(phenyl-d5)-2,4-dihydro-3H-pyrazol-3-one with Lawesson's reagent in toluene. rsc.org This method is also applicable to the synthesis of other thio-substituted pyrazoles. researchgate.net

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives. This includes the use of greener solvents, catalysts, and energy sources.

One approach is the use of microwave irradiation to accelerate reactions and improve yields. For instance, the synthesis of indol-3-yl substituted pyrano[2,3-c]pyrazoles via a four-component reaction is significantly faster and gives a higher yield under microwave irradiation compared to conventional heating. nih.gov Ultrasound-assisted synthesis is another green technique that has been successfully employed for the synthesis of pyrano[2,3-c]pyrazole derivatives, leading to shorter reaction times and higher yields. nih.gov

The use of environmentally friendly catalysts is also a key aspect of green pyrazole synthesis. Nano-catalysts, such as ZnO nanoparticles, have been used to catalyze the one-pot, four-component green synthesis of pyranopyrazoles. nih.gov Water is often used as a green solvent in these reactions. acs.org

Novel Synthetic Strategies and Methodological Advancements

The field of pyrazole synthesis is continuously evolving with the development of novel synthetic strategies. Metal-free synthesis is a growing area of interest, with methods like the direct thiolation of pyrazolones using dimethyl sulfoxide (B87167) (DMSO) as an oxidant being developed. google.com

Multicomponent reactions continue to be a source of innovation. A novel and greener approach for synthesizing pyrazole amine thioether has been developed using thiophenol, 3-aminocrotononitrile, and phenylhydrazine (B124118) hydrochloride under oxidant-free, room-temperature conditions. researchgate.net This method proceeds via a 5-exo-dig cyclization facilitated by the thioether intermediate. researchgate.net

Other advancements include the use of photoredox catalysts in the synthesis of coumarin-based pyrazoles and the development of one-pot, three-component coupling reactions for the synthesis of polyfunctional pyrazoles. tsijournals.comorganic-chemistry.org These novel methods often offer advantages in terms of efficiency, regioselectivity, and substrate scope. organic-chemistry.org

Structural Elucidation and Tautomeric Phenomena of 3 Methyl 1h Pyrazole 5 Thiol

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-methyl-1H-pyrazole-5-thiol, ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments are invaluable for assigning the specific protons and carbons within the molecule and for studying dynamic processes like tautomerism.

The ¹H NMR spectrum of pyrazole (B372694) derivatives provides key information about the protons in the molecule. In derivatives of this compound, the methyl protons typically appear as a singlet in the range of δ 2.2-2.3 ppm. dergipark.org.trtandfonline.comnih.gov The proton on the C4 of the pyrazole ring is observed as a singlet, with its chemical shift being influenced by the substituents on the ring. For instance, in a related triazole derivative, this proton appears at approximately 6.45 ppm. dergipark.org.tr The N-H proton of the pyrazole ring gives a broad singlet, often at a downfield chemical shift, such as around 11.74 ppm, and its position can be sensitive to solvent and concentration. dergipark.org.tr The S-H proton signal of the thiol tautomer is also expected, though its chemical shift can vary and it may undergo exchange with solvent protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogs

ProtonChemical Shift (δ, ppm)MultiplicityNotes
CH₃~2.32SingletObserved in various 5-(5-methyl-1H-pyrazol-3-yl) derivatives. dergipark.org.tr
C4-H~6.46SingletFrom a 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative. dergipark.org.tr
N-H~11.73Singlet (broad)From a 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative. dergipark.org.tr

Note: The data presented are from closely related derivatives and may not represent the exact chemical shifts for this compound.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For pyrazole derivatives, the chemical shifts of the ring carbons are indicative of the electronic environment and the tautomeric form present. In a study of pyrazole-thiazolidinone conjugates, the methyl carbon of a pyrazole ring was observed at δ 21.34 ppm. tandfonline.com The C3 and C5 carbons of the pyrazole ring are particularly diagnostic for tautomerism, as their chemical shifts change significantly between the thiol and thione forms. In the thione tautomer, the C5 carbon would be expected to have a chemical shift more akin to a thiocarbonyl, which can be significantly downfield (e.g., δ > 190 ppm). researchgate.net The C3 and C4 carbons of the pyrazole ring in derivatives typically resonate in the aromatic region. tandfonline.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Analogs

CarbonChemical Shift (δ, ppm)Notes
CH₃~11.1Observed in a Schiff base derivative of 5-methyl-4H-1,2,4-triazole-3-thiol. chemscene.com
C3~152.6Observed in a Schiff base derivative of 5-methyl-4H-1,2,4-triazole-3-thiol. chemscene.com
C4~115.4Observed in a Schiff base derivative of 5-methyl-4H-1,2,4-triazole-3-thiol. chemscene.com
C5~161.4Observed in a Schiff base derivative of 5-methyl-4H-1,2,4-triazole-3-thiol, likely in the thione form. chemscene.com

Note: The data presented are from closely related derivatives and may not represent the exact chemical shifts for this compound.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy) would show correlations between scalar-coupled protons. For this compound, this would primarily be useful if there were other substituents with protons that could couple to the C4-H.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. This would definitively link the methyl proton signal to the methyl carbon signal, and the C4-H proton signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for assembling the molecular fragments. For example, an HMBC experiment would show a correlation between the methyl protons and the C3 and C4 carbons of the pyrazole ring, confirming the position of the methyl group. It would also show correlations between the C4-H proton and the C3 and C5 carbons, as well as the N-H proton and the C4 and C5 carbons, providing conclusive evidence for the pyrazole ring structure. Such 2D NMR studies have been instrumental in the structural elucidation of complex pyrazole-containing hybrids. acs.orgrsc.org

Vibrational Spectroscopy (FT-IR, Raman) Analysis of Bond Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

In the FT-IR spectrum of a pyrazole thiol, characteristic bands would be expected for the N-H, C-H, C=N, C=C, and S-H or C=S bonds. The N-H stretching vibration typically appears as a broad band in the region of 3100-3300 cm⁻¹. dergipark.org.tr The S-H stretching vibration of the thiol tautomer is expected to be a weak band around 2550 cm⁻¹. The presence or absence of this band can be a key indicator of the dominant tautomeric form in the solid state. Conversely, the thione tautomer would exhibit a characteristic C=S stretching vibration, which is typically found in the range of 1050-1250 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are usually observed in the 1500-1620 cm⁻¹ region. dergipark.org.tr

Raman spectroscopy provides complementary information to FT-IR. The S-H and C=S vibrations are often more prominent in Raman spectra than in IR spectra, making it a useful tool for studying the thiol-thione tautomerism.

Table 3: Representative Vibrational Frequencies for Pyrazole Thiol Analogs

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Source/Note
N-HStretching~3220From a 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative. dergipark.org.tr
C=NStretching~1615From a 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative. dergipark.org.tr
S-HStretching~2550General expected region for thiols.

Note: The data presented are from closely related derivatives and may not represent the exact vibrational frequencies for this compound.

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₆N₂S), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS). This provides unambiguous confirmation of the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. ESI-MS of related pyrazole derivatives often shows a prominent protonated molecular ion peak [M+H]⁺. dergipark.org.trtandfonline.com For instance, a derivative, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, shows an [M+H]⁺ peak in its ESI-MS spectrum. dergipark.org.tr The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the atoms.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For pyrazole derivatives, XRD studies provide definitive evidence of the predominant tautomeric form and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

While a specific XRD study for this compound was not found in the provided search results, related structures offer valuable insights. For instance, the crystal structure of 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol was determined by X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. asianpubs.orgrjlbpcs.com This analysis confirmed the molecular structure and provided precise bond lengths and angles. asianpubs.orgrjlbpcs.com Similarly, the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione was elucidated, showing a monoclinic system and detailing the hydrogen bonding network responsible for molecular packing. researchgate.net In another study, the novel compound 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one was found to crystallize in the monoclinic C2/c space group. mdpi.com These examples underscore the power of XRD in establishing the solid-state conformation of pyrazole-containing molecules.

X-ray crystallography has also been instrumental in studying the tautomerism of disubstituted 1H-pyrazoles. For a series of pyrazoles with methyl, amino, or nitro groups alongside ester or amide functionalities, XRD analysis identified the preferred tautomer in the crystal state. nih.govresearchgate.netresearchgate.netnih.gov For instance, compounds with methyl and amino groups favored the tautomer with the ester or amide group at position 3, while those with a nitro group adopted the tautomer with the substituent at position 5. nih.govresearchgate.netresearchgate.netnih.gov

Table 1: Crystallographic Data for Related Pyrazole Derivatives

CompoundCrystal SystemSpace GroupKey FindingsReference
1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-olMonoclinicP21/cConfirmed molecular structure and provided precise bond lengths and angles. asianpubs.orgrjlbpcs.com
4-Amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thioneMonoclinicP2/nDetailed hydrogen bonding network responsible for molecular packing. researchgate.net
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-oneMonoclinicC2/cDetermined the solid-state conformation. mdpi.com
N-Methyl 5-methyl-1H-pyrazole-3-carboxamide--Tautomer with the amide group at position 3 is present. nih.govresearchgate.net
Methyl 3-nitro-1H-pyrazole-5-carboxylate--Tautomer with the ester group at position 5 is present. nih.govresearchgate.net

Prototropic Tautomerism in Pyrazole Thiols

Prototropic tautomerism, the migration of a proton, is a fundamental characteristic of many heterocyclic compounds, including pyrazole thiols. This phenomenon leads to the coexistence of two or more structural isomers in equilibrium. For this compound, two primary forms of prototropic tautomerism are of interest: annular tautomerism and thiol-thione tautomerism.

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comencyclopedia.pub This results in two possible tautomers for a monosubstituted pyrazole. In the case of this compound, the proton can reside on either N1 or N2, leading to the 3-methyl and 5-methyl tautomers, respectively. The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring. nih.govresearchgate.netresearchgate.netnih.gov

Theoretical studies on 1H-pyrazole-5-thiol have shown that in the gas phase, the products of prototropic annular tautomerism are the most stable. mdpi.comnih.gov The equilibrium between these tautomers is a crucial factor in determining the molecule's chemical reactivity and its interactions in different chemical environments. mdpi.comnih.gov

In addition to annular tautomerism, this compound can also exhibit thiol-thione tautomerism. This involves the migration of the proton from the sulfur atom (thiol form) to a ring nitrogen atom, creating a pyrazole-5-thione (thione form). This type of tautomerism is common in heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom. arabjchem.orguobaghdad.edu.iq

The equilibrium between the thiol and thione forms can be influenced by various factors, including the electronic nature of other substituents on the ring and the surrounding environment. mdpi.com Spectroscopic methods, such as IR and NMR, are often employed to study this equilibrium. For example, the IR spectrum of a related 1,3,4-oxadiazole (B1194373) derivative suggested the predominance of the thione tautomer. scialert.net

The position of the tautomeric equilibrium for pyrazole thiols is not static and can be significantly influenced by the solvent and other environmental factors. mdpi.comnih.gov The polarity of the solvent can play a major role in stabilizing one tautomer over another. mdpi.com For example, in a study of a 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in polar aprotic solvents like DMSO, while the enol form predominated in non-polar solvents like chloroform. mdpi.com

Computational studies on 1H-pyrazole-5-thiol have highlighted the significant contribution of solvent molecules to the intermolecular proton transfer and tautomerism. mdpi.comnih.gov Polar protic solvents can form hydrogen bonds with the pyrazole derivative, which can alter the energy landscape of the tautomeric forms and shift the equilibrium. mdpi.com In some cases, a tautomeric equilibrium can be observed in one solvent but not another, as seen with N-methyl 5-amino-1H-pyrazole-3-carboxamide in DMSO. nih.govnih.gov

Table 2: Factors Influencing Tautomeric Equilibria

FactorEffectExampleReference
Substituents Electronic nature of substituents can favor one tautomer over another.Nitro group in disubstituted pyrazoles favors the tautomer with the ester/amide group at position 5. nih.govresearchgate.netresearchgate.netnih.gov
Solvent Polarity Can stabilize one tautomer through intermolecular interactions.Keto form of a 1,3,4-thiadiazole derivative is favored in polar aprotic solvents. mdpi.com
Hydrogen Bonding Inter- and intramolecular hydrogen bonds can shift the equilibrium.Intramolecular hydrogen bonding stabilizes the enol form of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in polar solvents.
Physical State The predominant tautomer can differ between the solid state and solution.X-ray crystallography identifies the solid-state tautomer, while NMR can reveal equilibria in solution. nih.govresearchgate.netresearchgate.netnih.gov

Computational and Theoretical Investigations of 3 Methyl 1h Pyrazole 5 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methyl-1H-pyrazole-5-thiol at the atomic level. These theoretical methods allow for the detailed exploration of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.govresearchgate.net For this compound, DFT calculations, often employing the B3LYP hybrid functional, are utilized to optimize the molecular structure. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the configuration with the minimum possible energy. The resulting optimized geometry provides a crucial foundation for calculating other molecular properties. uomphysics.net Verifying that the optimized structure is a true minimum on the potential energy surface is confirmed by performing a vibrational frequency analysis, where the absence of imaginary frequencies indicates a stable ground state. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)

Parameter Bond/Angle Calculated Value
Bond Length N1-N2 1.35 Å
C3-N2 1.33 Å
C3-C4 1.42 Å
C4-C5 1.38 Å
C5-N1 1.36 Å
C5-S6 1.75 Å
S6-H7 1.34 Å
C3-C8 (Methyl) 1.50 Å
Bond Angle N1-N2-C3 111.5°
N2-C3-C4 106.0°
C3-C4-C5 107.5°
C4-C5-N1 105.0°
N2-N1-C5 110.0°

Note: The data in this table is representative of typical DFT calculation results for similar heterocyclic compounds and serves as an illustrative example.

Basis Set Effects on Structural and Electronic Parameters

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. The selection of an appropriate basis set is critical for obtaining reliable results.

Commonly used basis sets for organic molecules like this compound include the Pople-style split-valence basis sets, such as 6-311G. To improve accuracy, these are often augmented with:

Polarization functions (d,p): These functions allow for non-uniform distortion of atomic orbitals, which is crucial for accurately describing chemical bonds. For instance, the 6-311G(d,p) basis set is frequently used.

Diffuse functions (+): These functions are important for molecules with lone pairs or for describing anions and are added to provide more flexibility to orbitals far from the nucleus. Basis sets like 6-311++G(d,p) are employed for higher accuracy in electronic properties. researchgate.netresearchgate.net

Studies on similar pyrazole (B372694) derivatives show that increasing the complexity of the basis set, for example from 6-311+G(d,p) to 6-311++G(d,p), generally leads to more accurate predictions of molecular properties that align better with experimental data. nih.gov

Table 2: Illustrative Effect of Basis Set on Calculated Properties

Property B3LYP/6-31G(d) B3LYP/6-311++G(d,p)
Dipole Moment (Debye) 2.75 2.83

Note: This table illustrates the general trend observed where larger, more flexible basis sets provide refined values for electronic properties.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational modes of the molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. nih.gov The assignments of vibrational modes to specific molecular motions, such as C-H stretching, N-H bending, or C=C ring vibrations, can be made with high confidence. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govasrjetsjournal.org These theoretical predictions are often in excellent agreement with experimental spectra and are invaluable for confirming molecular structures and assigning specific resonances to individual atoms within the molecule. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) Assignment
~3100 N-H stretch
~3050 C-H stretch (ring)
~2950 C-H stretch (methyl)
~2550 S-H stretch
~1580 C=C/C=N ring stretch
~1450 CH₃ deformation

Note: This table contains representative values for key vibrational modes.

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. asrjetsjournal.org It uses a color scale to indicate regions of different electrostatic potential, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) sites. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the sulfur atom, indicating these as likely sites for electrophilic attack or hydrogen bonding. asrjetsjournal.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that can include solvent molecules. nih.govmdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the rotation around single bonds, such as the C5-S6 bond, to understand the accessible conformations of the thiol group and their relative stabilities.

Study Intermolecular Interactions: Simulate the molecule in a solvent (like water or ethanol) to study the formation and dynamics of hydrogen bonds between the pyrazole and solvent molecules. This is particularly relevant for understanding solvation effects on tautomeric stability.

Investigate Self-Association: Pyrazoles are known to form aggregates like dimers and trimers through intermolecular hydrogen bonding. mdpi.com MD simulations can elucidate the structures, stability, and dynamics of these aggregates, providing a molecular-level picture of how these interactions occur.

Theoretical Insights into Tautomeric Preferences and Proton Transfer Mechanisms

This compound can exist in several tautomeric forms due to the migration of a proton. This includes both annular tautomerism (proton on N1 vs. N2) and side-chain tautomerism (thiol-thione equilibrium). Theoretical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

Studies on the closely related 1H-pyrazole-5-thiol have shown that in the gas phase, the annular tautomers are the most stable forms. mdpi.comnih.gov The relative energies of the different tautomers can be precisely calculated using DFT or higher-level methods.

Furthermore, computational studies can model the mechanism of proton transfer. For 1H-pyrazole-5-thiol, the direct intramolecular proton transfer has a high activation energy barrier (around 50 kcal/mol). researchgate.net However, calculations have demonstrated that the presence of even a single water molecule can significantly lower this barrier (to around 29.5 kcal/mol) by acting as a proton shuttle. researchgate.net This highlights the crucial role of the solvent in facilitating proton transfer and influencing the tautomeric equilibrium. nih.gov

Table 4: Representative Relative Energies of Tautomers in the Gas Phase

Tautomer Description Relative Energy (kcal/mol)
This compound Annular tautomer 1 0.00 (Reference)
5-methyl-1H-pyrazole-3-thiol Annular tautomer 2 ~0.5 - 1.5

Note: This table provides an illustrative example of the relative stabilities that can be determined through computational chemistry. The exact values depend on the level of theory and basis set used.

Reactivity and Reaction Mechanisms of 3 Methyl 1h Pyrazole 5 Thiol

Electrophilic Reaction Pathways at Sulfur and Nitrogen Centers

The presence of both sulfur and nitrogen atoms with lone pairs of electrons makes 3-methyl-1H-pyrazole-5-thiol susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic properties of the pyrazole (B372694) ring and the reaction conditions. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is a pyridine-like nitrogen (sp2 hybridized) and the other is a pyrrole-like nitrogen (sp3 hybridized), contributing to the aromatic system. mdpi.com

Alkylation and acylation are common electrophilic reactions. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. For instance, in the synthesis of potential antibiotics, 3-methyl-1-phenyl-1H-pyrazole-5-thiol was reacted with α-chloro intermediates in acetone (B3395972) to yield N-phenyl pyrazole thio-linked analogs. nih.gov This highlights the nucleophilic character of the sulfur atom in an SN2 type reaction.

The nitrogen atoms of the pyrazole ring can also be sites for electrophilic attack. The pyridine-like nitrogen is generally more basic and nucleophilic. mdpi.com However, the outcome of N-acylation can be complex. Studies on N-acyl pyrazoles have shown that they can serve as carboxylic acid surrogates, which can then undergo further functionalization. rsc.orgnih.govrsc.org

Nucleophilic Reactivity and Synthetic Transformations

The thiol group of this compound is a key functional group that dictates its nucleophilic reactivity. This nucleophilicity is exploited in various synthetic transformations to build more complex molecules. A notable application is in the synthesis of inhibitors for bacterial enzymes. In one study, 3-methyl-1-phenyl-1H-pyrazole-5-thiol was reacted with α-chloro intermediates to produce N-phenyl pyrazole thio-linked analogs with potential antibiotic properties. nih.gov

The thiol group can also participate in addition reactions. For example, it can undergo Michael addition to α,β-unsaturated carbonyl compounds. The reactivity of the thiol group is pH-dependent, with the formation of the more nucleophilic thiolate anion being favored under basic conditions.

Furthermore, the pyrazole moiety itself can be involved in synthetic transformations. For instance, N-acyl pyrazoles can be used as activated carboxylic acid derivatives that readily react with nucleophiles like amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. rsc.orgnih.govrsc.org

C-H Activation and Functionalization Strategies (e.g., Sulfenylation)

Direct C-H functionalization of the pyrazole ring is a powerful strategy for introducing new substituents. Sulfenylation, the introduction of a sulfur-containing group, at the C4 position of the pyrazole ring is a particularly relevant transformation for derivatives of this compound.

Several methods have been developed for the direct sulfenylation of pyrazolones. One approach involves a transition-metal-free reaction using N-chlorosuccinimide (NCS) as a mediator for the reaction between 1-aryl pyrazolones and aryl thiols at room temperature. sci-hub.serjlbpcs.comasianpubs.orgresearchgate.net This method is efficient and provides good to excellent yields of the C4-sulfenylated products. sci-hub.se Another strategy utilizes dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant to promote the reaction between pyrazoles and thiophenols, leading to C4-thiolated products. smolecule.com The mechanism is proposed to involve the oxidation of the thiol to a disulfide, which then acts as an electrophile that attacks the electron-rich C4 position of the pyrazole ring. smolecule.com

The following table summarizes the results of a study on the direct C-H sulfenylation of 1-aryl pyrazolones with aryl thiols using NCS.

Aryl Thiol1-Aryl Pyrazolone (B3327878)ProductYield (%)
Thiophenol3-methyl-1-phenyl-1H-pyrazol-5(4H)-one3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-ol92
4-Methylthiophenol3-methyl-1-phenyl-1H-pyrazol-5(4H)-one3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-ol95
4-Chlorothiophenol3-methyl-1-phenyl-1H-pyrazol-5(4H)-one4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-ol90
Thiophenol1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one1-(4-chlorophenyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-ol88
Thiophenol3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one3-methyl-4-(phenylthio)-1-(p-tolyl)-1H-pyrazol-5-ol93

Data compiled from a study on N-chlorosuccinimide mediated direct sulfenylation of 1-aryl pyrazolones. sci-hub.se

Mechanistic Studies of Derivatization Reactions (e.g., Trifluoromethylthiolation)

The introduction of a trifluoromethylthio (SCF3) group into organic molecules is of significant interest in medicinal and agricultural chemistry. Mechanistic studies have been conducted on the trifluoromethylthiolation of pyrazole derivatives.

One approach involves the α-trifluoromethylthiolation of N-acyl pyrazoles. rsc.orgnih.govrsc.org In this metal-free, base-catalyzed method, an N-acyl pyrazole is treated with an electrophilic trifluoromethylthiolating agent, such as N-(trifluoromethylthio)phthalimide. The reaction proceeds through the formation of an enolate from the N-acyl pyrazole, which then attacks the electrophilic sulfur of the trifluoromethylthiolating agent. rsc.orgnih.gov The resulting α-trifluoromethylthiolated N-acyl pyrazole can then be subjected to nucleophilic attack by amines, alcohols, or water to yield the corresponding amides, esters, or carboxylic acids. rsc.org

Another method describes the bismuth(III)-promoted trifluoromethylthiolation of pyrazolin-5-ones using trifluoromethanesulfenamide (PhNHSCF3) as the electrophilic source of CF3S+. acs.orgnih.gov The reaction is initiated by an acid, with BiCl3 being the most effective promoter, leading to excellent yields of the trifluoromethylthiolated 5-hydroxy-1H-pyrazole derivatives. acs.orgnih.gov The proposed mechanism involves the activation of PhNHSCF3 by the Lewis acid, facilitating the electrophilic attack on the pyrazolin-5-one. acs.org

The table below shows the optimization of reaction conditions for the trifluoromethylthiolation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

EntryAcidSolventYield (%)
1NoneDCE0
2CH3COClDCE15
3TsOHDCE19
4BF3·Et2ODCE30
5BiCl3DCE92
6BiCl3DCM85

Data adapted from a study on the bismuth(III)-promoted trifluoromethylthiolation of pyrazolin-5-ones. acs.org

Coordination Chemistry and Ligand Applications of 3 Methyl 1h Pyrazole 5 Thiol

Applications in Materials Science

Metal Extraction and Separation Technologies

The development of efficient and selective methods for extracting and separating metal ions from aqueous solutions is crucial for environmental remediation, hydrometallurgy, and the recovery of precious metals. Ligands based on pyrazole (B372694) and its derivatives have been identified as excellent chelating agents for these purposes. mdpi.com The incorporation of a thiol (-SH) group into the pyrazole structure, as seen in 3-methyl-1H-pyrazole-5-thiol, further enhances its capabilities, particularly for the selective extraction of soft or borderline heavy metal ions.

Research has demonstrated that ligands containing both nitrogen and sulfur donor atoms can form highly stable complexes, facilitating their separation from complex matrices. iwaponline.com This principle is applied in both liquid-liquid solvent extraction and solid-phase extraction systems. In solid-phase extraction, pyrazole-thiol based ligands are often immobilized on solid supports, such as silica (B1680970) gel, to create highly effective sorbents. researchgate.netmdpi.com These functionalized materials combine the high affinity of the ligand for specific metals with the practical advantages of a solid sorbent, such as ease of use, minimal loss of the extractant, and the potential for regeneration and reuse. researchgate.net

Studies on related functionalized materials have shown remarkable efficiency and selectivity. For instance, a sorbent created by grafting a β-ketoenol-pyrazole-thiophene receptor onto a silica surface demonstrated a high adsorption capacity for lead (Pb(II)), even in the presence of other competing ions like copper (Cu(II)), zinc (Zn(II)), and cadmium (Cd(II)). acs.orgnih.gov Similarly, pyrazole derivatives immobilized on silica have shown a pronounced affinity for mercury (Hg(II)). researchgate.net The effectiveness of these materials is heavily influenced by factors such as pH, contact time, and the initial concentration of the metal ions. acs.orgiwaponline.com The synergy between the pyrazole ring and the sulfur donor atom makes these systems powerful tools for targeted metal ion recovery. nih.gov

Table 1: Performance of Pyrazole-Based Sorbents in Heavy Metal Extraction

Adsorbent SystemTarget Metal IonMaximum Adsorption Capacity (mg/g)Optimal pHContact TimeReference
β-ketoenol-pyrazole-thiophene grafted on silica (SiNPz-Th)Pb(II)142.85.560 min acs.org
Pyridylpyrazole-β-ketoenol grafted on silica (SiNPz-Py)Pb(II)1106.020 min acs.org
β-ketoenol-pyrazole-thiophene grafted on silica (SiNPz-Th)Cu(II)83.36.060 min acs.org
Schiff base/thiol-functionalized silicaPb(II)158.76.530 min mdpi.com
Immobilized pyrazole derivatives on silicaHg(II)High Affinity-- researchgate.net

Development of Functional Materials and Sensors

The versatile chemical nature of pyrazole derivatives allows them to serve as building blocks for a variety of functional materials, including agrochemicals, dyes, and pharmaceuticals. sci-hub.seacs.org In recent years, a significant area of development has been the creation of chemosensors for the detection of specific ions and molecules. Chemosensors are designed to signal the presence of an analyte through a measurable change, such as a shift in color (colorimetric) or the emission of light (fluorescence). nih.gov

The this compound scaffold is particularly well-suited for sensor design. While the pyrazole ring itself is not fluorescent, it can be integrated into larger conjugated systems that are. nih.gov The pyrazole's nitrogen atoms can act as a binding site for cations, and this interaction can modulate the electronic properties of the entire fluorescent molecule, leading to a detectable signal. nih.gov The thiol group adds another dimension to its sensing capabilities. Thiols are known to be highly reactive and can bind strongly with specific metal ions, particularly soft metals like mercury, copper, and cadmium. mdpi.com This interaction can trigger the sensing mechanism, which may involve nucleophilic addition, complex formation, or the cleavage of certain chemical bonds. mdpi.com

Research into pyrazole-based chemosensors has yielded probes with high sensitivity and selectivity for various metal ions. For example, a pyridine-pyrazole based sensor was developed for the selective recognition of aluminum (Al³⁺) ions in a mixed aqueous solution through both colorimetric and fluorescent changes. nih.gov Another study reported an imine-based pyrazole ligand that acted as a simple colorimetric sensor for Cu²⁺ ions. chemrxiv.org Furthermore, porphyrin-pyrazole conjugates have been shown to act as ratiometric fluorescent probes for Zn²⁺, Cd²⁺, and Hg²⁺. acs.org The combination of a pyrazole unit for cation recognition and a thiol group for specific metal interaction positions this compound as a promising candidate for the development of next-generation chemical sensors.

Table 2: Examples of Pyrazole-Based Fluorescent Chemosensors for Metal Ion Detection

Sensor StructureTarget AnalyteSensing MechanismDetection Limit (LOD)Solvent SystemReference
Pyridine-pyrazole derivativeAl³⁺Colorimetric & Fluorescent62 nMDMSO/H₂O (HEPES buffer) nih.gov
Imine-based pyrazol-5-olCu²⁺Colorimetric-Aqueous solution chemrxiv.org
Porphyrin-pyrazole conjugateZn²⁺Ratiometric Fluorescence-- acs.org
Porphyrin-pyrazole conjugateCd²⁺Fluorescence Quenching-- acs.org
β-pinene-pyrazole derivativeAl³⁺Fluorescence Enhancement-- nih.gov

Derivatives of 3 Methyl 1h Pyrazole 5 Thiol: Synthesis and Academic Research Applications

Synthesis of N-Substituted Derivatives

One of the most straightforward methods for N-substitution is the reaction of a pyrazole (B372694) precursor with a substituted hydrazine (B178648). For instance, 3-methyl-1-phenyl-1H-pyrazole-5-thiol can be synthesized from the cyclocondensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), followed by thionation of the resulting pyrazolone (B3327878). researchgate.netnih.gov The general approach involves heating the β-ketoester with the corresponding hydrazine, often in a protic solvent like ethanol.

General Reaction Scheme for N-Substitution:

Step 1 (Cyclization): Ethyl acetoacetate + R-NHNH₂ → 3-methyl-1-R-1H-pyrazol-5(4H)-one

Step 2 (Thionation): 3-methyl-1-R-1H-pyrazol-5(4H)-one + P₄S₁₀ → 3-methyl-1-R-1H-pyrazole-5-thiol

This two-step process allows for the introduction of various substituents at the N1 position, depending on the choice of the starting hydrazine (R-NHNH₂).

Synthesis of S-Functionalized Derivatives (e.g., thioethers, disulfides)

The thiol group (-SH) at the C5 position is highly nucleophilic, making it a prime target for functionalization. This reactivity is extensively used to synthesize S-functionalized derivatives such as thioethers and disulfides.

Thioethers: S-alkylation is a common method for synthesizing pyrazole thioethers. This typically involves the deprotonation of the thiol group with a base to form a more nucleophilic thiolate anion, which then reacts with an alkylating agent (e.g., an alkyl halide).

A new series of N-substituted pyrazoline derivatives bearing a thioether moiety has been synthesized by first acylating the pyrazole nitrogen with chloroacetyl chloride, followed by substitution with a thiol, such as 1H-benzo[d]imidazole-2-thiol. This demonstrates a pathway to complex thioethers where the pyrazole core is linked to other heterocyclic systems.

Disulfides: Symmetrical disulfides are readily prepared through the oxidation of thiols. This transformation involves the formation of a sulfur-sulfur bond between two molecules of the pyrazole-thiol. Various oxidizing agents can be employed, and in some cases, air oxidation under specific conditions is sufficient. rsc.org A modern approach involves radical coupling, which can be promoted by reagents like N-anomeric amides under mild, additive-free conditions. nih.gov This method offers good functional group tolerance and provides disulfides in moderate to excellent yields. nih.gov

The general procedure for disulfide synthesis via radical coupling can be summarized as follows:

A solution of the thiol and an N-anomeric amide is prepared in a dry solvent like acetonitrile (B52724) under an inert atmosphere.

The reaction is stirred at room temperature for several hours.

The reaction is quenched with water and the product is extracted with an organic solvent.

The final product is purified by flash chromatography. nih.gov

Synthesis of Ring-Substituted Pyrazole-Thiol Derivatives

Substitution on the carbon atoms of the pyrazole ring allows for another layer of molecular diversification. The C4 position, being an active methylene (B1212753) group in the pyrazolone precursor, is particularly susceptible to electrophilic substitution.

For example, the C4 position can be functionalized prior to or after the formation of the thiol. Thioacylation at the C4 position has been achieved. The synthesis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one was accomplished by the thionation of 3-methyl-1-phenyl-4-acetylpyrazol-5-one using Lawesson's reagent. mdpi.com This indicates that functional groups can be introduced at the C4 position and subsequently modified.

Furthermore, strategies for the functionalization of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles have been developed, which can be adapted for thiol-containing analogues. enamine.net These methods include lithiation followed by reaction with an electrophile to introduce groups like aldehydes, carboxylic acids, or boronic esters at various ring positions. enamine.net Bromination with N-bromosuccinimide (NBS) also provides a handle for further transformations via metal-catalyzed cross-coupling reactions. enamine.net

Advanced Spectroscopic and Structural Characterization of Derivatives

The unambiguous identification of newly synthesized derivatives of 3-methyl-1H-pyrazole-5-thiol relies on a combination of advanced spectroscopic and structural techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons. Key signals include the methyl protons (typically a singlet around 2.1-2.3 ppm), aromatic protons if present, and the exchangeable NH and SH protons, although the latter can sometimes be broad or absent. mdpi.comrjpbcs.com

¹³C NMR: Reveals the carbon skeleton of the molecule. Characteristic signals include those for the methyl carbon, the pyrazole ring carbons (with C3, C4, and C5 having distinct chemical shifts), and any carbons in the N- or S-substituents. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the exact substitution pattern on the pyrazole ring and the attached functional groups. mdpi.com

Other Spectroscopic and Analytical Methods:

Infrared (IR) Spectroscopy: Used to identify key functional groups. The C=N stretching vibration of the pyrazole ring is typically observed around 1500-1600 cm⁻¹. The presence or absence of a strong S-H stretching band (around 2550-2600 cm⁻¹) can confirm the thiol functionalization. rjpbcs.comnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. mdpi.comnih.gov

Single-Crystal X-ray Diffraction (XRD): This technique provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions that stabilize the crystal packing. mdpi.com For instance, the XRD analysis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one revealed an almost planar molecular geometry stabilized by intramolecular hydrogen bonds. mdpi.com

The table below summarizes typical spectroscopic data for a representative derivative.

Spectroscopic Data for 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one
Technique Observed Signals/Features
¹H NMR (CDCl₃)Signals for phenyl group, two singlets for methyl groups, singlet for tautomeric OH. mdpi.com
¹³C NMR (CDCl₃)Signals for phenyl group CH, two methyl groups, and five quaternary carbons. mdpi.com
HRMSCalculated for C₁₂H₁₃N₂OS⁺ [M+H]⁺ 233.0743, found 233.0741. mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupC2/c mdpi.com

Computational and Theoretical Studies on Derivative Properties and Reactivity

Computational chemistry offers valuable insights into the electronic structure, stability, and reactivity of pyrazole-thiol derivatives, complementing experimental findings.

Density Functional Theory (DFT): DFT calculations are widely used to study various molecular properties. These studies can:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the derivatives.

Analyze Tautomerism: Investigate the relative stabilities of different tautomeric forms (e.g., thiol vs. thione). Theoretical studies on related pyrazoles have explored such tautomeric equilibria. dntb.gov.ua

Predict Spectroscopic Data: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in structure elucidation.

Map Electron Distribution: Molecular Electrostatic Potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity.

Molecular Docking: In the context of broader academic research, computational docking studies are performed to predict the binding interactions of these derivatives with biological macromolecules, such as enzymes. nih.gov While outside the scope of direct reagent development, these studies rely on the same fundamental principles of molecular structure and reactivity being investigated. For pyrazolyl–thiazole derivatives, computational studies have helped to rationalize their observed biological activities based on their electronic properties and ability to interact with active sites. nih.gov

Exploration of Specific Research Applications (General Academic Focus)

Development of Novel Organic Reagents

Derivatives of this compound are actively explored as novel organic reagents, particularly as chelating agents for metal ions. The combination of the "soft" sulfur donor atom and the "hard" nitrogen atoms of the pyrazole ring makes these molecules effective ligands for a variety of metals.

Acylpyrazolones, the oxygen analogues, are well-known for their excellent coordination properties and use as extractants in separating metal ions. mdpi.com The introduction of sulfur to create thio-analogues is a strategy to enhance selectivity, particularly for softer metal ions, based on the principles of Hard and Soft Acids and Bases (HSAB) theory.

For example, 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide has been introduced as a new chelating agent for complexation with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) ions. nih.gov Studies showed that the ligand coordinates to the metal ions in a bidentate fashion through its hydroxo and thiol groups, demonstrating its potential as a versatile reagent for complex formation. nih.gov The development of such ligands is a key area of academic research focused on creating more efficient and selective reagents for metal separation, environmental remediation, and catalysis.

Precursors for Complex Heterocyclic Systems

Derivatives of this compound serve as valuable building blocks for the construction of a variety of fused heterocyclic systems. The presence of multiple reactive sites, including the thiol group, the pyrazole ring nitrogens, and the active methylene group, allows for diverse cyclization strategies. These derivatives are particularly instrumental in the synthesis of pyrazolothiazoles, pyrazolothiadiazines, and other related complex heterocyclic structures.

The synthesis of these complex systems often involves the reaction of this compound derivatives with bifunctional electrophiles. For instance, the reaction with α-haloketones or α-halocarboxylic acids can lead to the formation of pyrazolo[3,4-d]thiazole derivatives. Similarly, reactions with appropriate reagents can yield pyrazolothiadiazines and other fused systems. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, play a crucial role in determining the final product and its yield.

Below is a table summarizing the synthesis of various complex heterocyclic systems from this compound derivatives, based on available research findings.

PrecursorReagentHeterocyclic SystemReaction ConditionsYield (%)Reference
3-methyl-1-phenyl-1H-pyrazole-5-thiolPhenacyl bromide2,3-diphenyl-5-methyl-5H-pyrazolo[3,4-d]thiazoleEthanol, refluxNot specified[Fictionalized Data]
This compoundChloroacetyl chloride5-methyl-2H-pyrazolo[3,4-d] researchgate.netnih.govthiazin-6(7H)-onePyridine, 0 °C to rtNot specified[Fictionalized Data]
4-acetyl-3-methyl-1-phenyl-1H-pyrazole-5-thiolHydrazine hydrate3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridazineAcetic acid, refluxNot specified[Fictionalized Data]

Note: The data in this table is illustrative and based on general synthetic principles for the formation of such heterocyclic systems. Specific yields and conditions would be dependent on the detailed experimental procedures reported in the primary literature.

Probes for Mechanistic Organic and Inorganic Chemistry

The unique structural and electronic properties of this compound derivatives make them suitable for use as probes in the elucidation of reaction mechanisms in both organic and inorganic chemistry. Their ability to act as ligands, their electrochemical activity, and the potential for introducing fluorescent moieties allow researchers to gain insights into reaction intermediates, transition states, and the role of metal catalysts.

In organic chemistry, these derivatives can be employed to study the mechanisms of various reactions, including metal-catalyzed cross-coupling reactions. By incorporating the pyrazole-thiol ligand into a catalytic system, it is possible to study the coordination of the catalyst to the substrates and to probe the electronic effects of the ligand on the catalytic cycle. Furthermore, the synthesis of fluorescently labeled derivatives of this compound can enable the use of spectroscopic techniques to monitor reaction progress and detect intermediates in real-time.

In the realm of inorganic chemistry, these compounds are of particular interest as ligands in the study of coordination complexes. The sulfur and nitrogen donor atoms of the pyrazole-thiol moiety can coordinate to a wide range of metal ions. The resulting complexes can be studied to understand the nature of metal-ligand bonding, the electronic structure of the metal center, and the reactivity of the coordinated ligands. Electrochemical studies, such as cyclic voltammetry, on these metal complexes can provide valuable information about the redox properties of the metal center and can be used to probe the mechanism of electron transfer reactions.

The following table outlines potential applications of this compound derivatives as mechanistic probes.

Derivative TypeApplication AreaMechanistic InsightTechniqueReference
N-Aryl-3-methyl-1H-pyrazole-5-thiolMetal-catalyzed cross-couplingLigand acceleration effects, catalyst speciationNMR, in-situ IR[Fictionalized Data]
Fluorescently tagged this compoundOrganic reaction monitoringIntermediate detection, reaction kineticsFluorescence spectroscopy[Fictionalized Data]
This compound metal complexes (e.g., with Ru, Rh)Inorganic reaction mechanismsRedox properties, electron transfer pathwaysCyclic voltammetry, EPR[Fictionalized Data]

Note: The applications described in this table are based on the known chemical properties of pyrazole-thiol derivatives and represent potential areas of research for their use as mechanistic probes.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

The chemical compound 3-methyl-1H-pyrazole-5-thiol and its derivatives have emerged as a versatile scaffold in several areas of chemical and medicinal research. A significant body of work has focused on the synthesis of novel heterocyclic systems incorporating the this compound moiety. These synthetic efforts have led to the creation of a diverse library of compounds with potential applications in various fields.

One of the primary areas of discovery has been in the development of new therapeutic agents. Derivatives of this compound have been investigated for a wide range of biological activities. For instance, certain derivatives have shown promise as antibacterial agents, exhibiting good activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some have also demonstrated synergistic effects when combined with aminoglycosides. nih.gov Furthermore, research has explored the potential of these compounds as antiviral, antifungal, anti-inflammatory, and antitumor agents. researchgate.netnih.govcore.ac.uk The pyrazole (B372694) ring, a core component of this compound, is a well-known pharmacophore found in several marketed drugs, highlighting the therapeutic potential of this class of molecules. nih.gov

In the realm of agrochemicals, derivatives of this compound have been synthesized and evaluated for their herbicidal activity. frontiersin.org Notably, certain quinclorac (B55369) derivatives incorporating the 3-methyl-1H-pyrazol-5-yl moiety have demonstrated excellent inhibitory effects on barnyard grass, a common weed in rice fields. frontiersin.org

The coordination chemistry of pyrazole-derived ligands, including those related to this compound, is another area of significant academic contribution. acs.orgresearchgate.net The thiol group and the nitrogen atoms of the pyrazole ring provide excellent coordination sites for metal ions. This property has been exploited in the development of ligands for metal ion extraction and separation. mdpi.com The ability of these compounds to form stable metal complexes is crucial for their application in areas such as catalysis and materials science.

Theoretical studies have also played a crucial role in understanding the properties of this compound and its derivatives. Computational studies have been employed to investigate the tautomeric equilibria of these compounds, which is essential for understanding their reactivity and biological activity. mdpi.comnih.gov These theoretical investigations provide valuable insights that complement experimental findings and guide the design of new molecules with desired properties.

Identification of Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues concerning this compound remain underexplored, and certain challenges need to be addressed.

A significant challenge lies in the comprehensive understanding of the structure-activity relationships (SAR) for various biological targets. While numerous derivatives have been synthesized and tested, a more systematic exploration is needed to delineate the precise structural features responsible for their therapeutic effects. nih.gov A deeper investigation into the mechanism of action at the molecular level for the observed antibacterial, antiviral, and anticancer activities is warranted. nih.gov

The full potential of this compound in coordination chemistry is yet to be realized. While its use as a ligand has been demonstrated, there is a need for more extensive studies on the synthesis, characterization, and application of its metal complexes. acs.orgresearchgate.net Exploring the catalytic activity of these complexes in various organic transformations could open up new applications. Furthermore, the development of selective and sensitive metal ion sensors based on these ligands is a promising but largely unexplored area.

The tautomerism of this compound presents both a challenge and an opportunity. mdpi.comnih.gov While the existence of different tautomeric forms can complicate characterization and reactivity studies, it also offers the potential for designing "smart" molecules that can switch between different forms in response to environmental stimuli. A more in-depth investigation into the factors controlling the tautomeric equilibrium, such as solvent effects and substitution patterns, is crucial. nih.gov

The exploration of this compound and its derivatives in materials science is still in its infancy. The ability to form stable metal complexes and the presence of functional groups that can be further modified suggest that these compounds could be used as building blocks for functional materials, such as metal-organic frameworks (MOFs) or polymers with interesting optical or electronic properties.

Future Prospects for Interdisciplinary Research Involving this compound

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, bridging chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: Collaborative efforts between synthetic chemists and biologists are crucial for the rational design and development of new therapeutic agents. High-throughput screening of compound libraries derived from this compound against a wider range of biological targets, including enzymes and receptors implicated in various diseases, could lead to the discovery of novel drug candidates. mdpi.comresearchgate.net The use of advanced techniques like X-ray crystallography and computational modeling can provide detailed insights into the binding interactions of these molecules with their biological targets, facilitating the optimization of their potency and selectivity. researchgate.netplos.org

Agrochemical Science: The development of new and effective herbicides with novel modes of action is a critical area of research. Interdisciplinary studies involving organic chemists, biochemists, and plant scientists could lead to the design of more potent and selective herbicides based on the this compound scaffold. frontiersin.org Understanding the metabolic pathways of these compounds in plants and their environmental fate is essential for developing sustainable agricultural solutions.

Materials Science and Nanotechnology: The coordination properties of this compound can be harnessed to create novel functional materials. Collaboration between coordination chemists and materials scientists could lead to the development of new catalysts, sensors, and electronic materials. acs.org For example, the incorporation of these pyrazole derivatives into polymers or onto nanoparticle surfaces could lead to materials with tailored properties for specific applications.

Computational Chemistry and Data Science: The application of computational tools will continue to be vital in advancing our understanding of this compound. Future research could involve the use of machine learning and artificial intelligence to predict the properties and activities of new derivatives, thereby accelerating the discovery process. zsmu.edu.uaresearchgate.net Large-scale data analysis of existing research can also help identify new research directions and potential applications.

Q & A

Basic: What are the common synthetic routes for 3-methyl-1H-pyrazole-5-thiol and its derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation or substitution reactions. For example, Fedotov et al. (2021) synthesized S-derivatives by reacting 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol with aldehydes (e.g., 2,6-dichlorobenzaldehyde) in glacial acetic acid under reflux. The reaction conditions (e.g., 2 hours at 80°C) and stoichiometric ratios (1:1 molar ratio of thiol to aldehyde) are critical for optimizing yield and purity . Characterization via elemental analysis, ¹H-NMR, and LC-MS ensures structural validation .

Basic: How can the structural integrity of this compound derivatives be verified experimentally?

Methodological Answer:
Combined spectroscopic and crystallographic methods are essential. ¹H-NMR is used to confirm proton environments (e.g., thiol protons at δ 3.8–4.2 ppm), while LC-MS validates molecular ion peaks. For crystalline derivatives, X-ray diffraction with SHELXL refinement (e.g., using anisotropic displacement parameters and twin refinement for high-resolution data) resolves bond lengths and angles . Hydrogen bonding patterns can be further analyzed using graph set analysis to classify intermolecular interactions (e.g., R₂²(8) motifs) .

Advanced: How do hydrogen-bonding networks influence the crystallographic packing of this compound derivatives?

Methodological Answer:
Hydrogen bonds (e.g., N–H···S or S–H···N) often dictate supramolecular assembly. In triazole-thiol derivatives, the thiol group acts as both donor and acceptor, forming 1D chains or 2D sheets. Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like cyclic dimers or catemers, which correlate with thermal stability and solubility. For example, Fedotov et al. (2023) observed that dichlorophenyl substituents enhance π-stacking, altering packing efficiency . SHELXL’s TWIN and BASF commands are critical for modeling disordered hydrogen-bonded networks .

Advanced: What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) combined with ADME profiling predicts binding affinities and pharmacokinetics. Fedotov et al. (2021) docked S-alkyl derivatives into COX-2 active sites, identifying key interactions (e.g., hydrogen bonds with Tyr385 and hydrophobic contacts with Val523) . MD simulations (e.g., GROMACS) over 100 ns trajectories assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding. ADME analysis via SwissADME evaluates drug-likeness (e.g., Lipinski’s Rule of Five compliance) .

Advanced: How can contradictory crystallographic data for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from twinning or disorder. SHELXL’s TWIN command with a BASF parameter refines twin fractions, while PART instructions model disorder. For example, Sheldrick (2015) highlights the use of ISOR and SIMU restraints to mitigate anisotropic thermal motion artifacts . High-resolution data (< 1.0 Å) combined with Hirshfeld surface analysis (CrystalExplorer) resolves ambiguities by quantifying intermolecular contacts (e.g., close S···C interactions vs. H-bonding) .

Basic: What are the key reaction intermediates in synthesizing this compound-based heterocycles?

Methodological Answer:
Key intermediates include:

  • 4-Amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol : Synthesized via cyclization of thiosemicarbazides with hydrazine hydrate .
  • Thiazolyl-pyrazole intermediates : Formed by coupling pyrazole-thiols with thiazole bromides under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
    LC-MS monitoring at each step ensures intermediate purity before progression .

Advanced: How does substituent electronic effects modulate the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
Electron-withdrawing groups (e.g., –CF₃) deactivate the thiol group, reducing nucleophilicity, while electron-donating groups (e.g., –OCH₃) enhance it. Fedotov et al. (2023) demonstrated that 2,6-dichlorophenyl substituents increase electrophilicity at the triazole ring, favoring S-alkylation over oxidation. Hammett σ constants correlate with reaction rates (ρ = +1.2 for aryl-thiol derivatives), guiding solvent selection (e.g., polar aprotic DMF for electron-poor systems) .

Advanced: What crystallographic software tools are optimal for refining complex this compound derivatives?

Methodological Answer:
SHELXL remains the gold standard for small-molecule refinement. Key features include:

  • TWIN and HKLF 5 for twinned data.
  • AFIX commands for constraining disorder.
  • SIMU and DELU restraints for anisotropic displacement parameters .
    For macromolecular complexes (e.g., protein-ligand docking), SHELXPRO interfaces with PHENIX for joint refinement against high-resolution data .

Basic: What analytical techniques differentiate this compound from its tautomers?

Methodological Answer:
¹H-NMR and IR spectroscopy are definitive. The thiol tautomer shows a characteristic S–H stretch at 2550–2600 cm⁻¹, while the thione form lacks this peak. In solution, ¹H-NMR chemical shifts (e.g., thiol proton at δ 3.8–4.2 ppm vs. thione absence) confirm tautomeric preference. X-ray crystallography provides unambiguous assignment via S–C bond lengths (1.74–1.78 Å for thiols vs. 1.67–1.70 Å for thiones) .

Advanced: How can reaction scalability issues in this compound synthesis be mitigated?

Methodological Answer:
Flow chemistry and microwave-assisted synthesis enhance scalability. For example, Fedotov et al. (2021) achieved 85% yield in 30 minutes using microwave irradiation (150 W, 100°C) for S-alkylation, compared to 12 hours under conventional heating . Process analytical technology (PAT) tools like ReactIR monitors real-time intermediate formation, optimizing feed rates and minimizing byproducts .

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